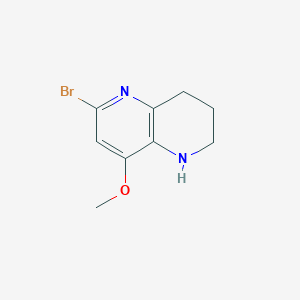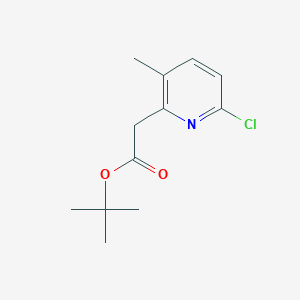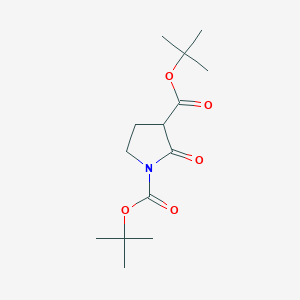
6-ブロモ-8-メトキシ-1,2,3,4-テトラヒドロ-1,5-ナフチリジン
説明
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The compound is stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical And Chemical Properties Analysis
The InChI code for 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is 1S/C8H9BrN2/c9-8-4-3-6-7 (11-8)2-1-5-10-6/h3-4,10H,1-2,5H2 .
科学的研究の応用
抗がん特性
「6-ブロモ-8-メトキシ-1,2,3,4-テトラヒドロ-1,5-ナフチリジン」を含む1,6-ナフチリジンは、有意な抗がん特性を持つことが判明しています . これらの化合物は、さまざまな癌細胞株に対する効果について研究されています .
抗HIV活性
これらの化合物は、抗HIV(ヒト免疫不全ウイルス)特性を持つことも判明しています . これは、それらが新しい抗ウイルス薬の開発のための潜在的な候補であることを意味します .
抗菌活性
1,6-ナフチリジンは、抗菌活性を示しています . これは、それらが新しい抗菌剤の開発に使用できることを示唆しています .
鎮痛特性
これらの化合物は、鎮痛(痛みを和らげる)特性を持つことが判明しています . これは、新しい疼痛管理薬の開発につながる可能性があります .
抗炎症活性
1,6-ナフチリジンは、抗炎症活性を示しています . これは、炎症が特徴の病状の治療に使用できることを示唆しています .
抗酸化活性
これらの化合物は、抗酸化活性を示しています . 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を防ぐか遅らせることができる物質です .
診断における使用
ナフチリジンは、診断において広く使用されています . これは、「6-ブロモ-8-メトキシ-1,2,3,4-テトラヒドロ-1,5-ナフチリジン」が診断手順で使用される可能性があることを示唆しています .
光物理的用途
ナフチリジンは、光物理的用途で使用されてきました . これは、「6-ブロモ-8-メトキシ-1,2,3,4-テトラヒドロ-1,5-ナフチリジン」がスイッチングデバイス、シグナルトランスデューサーレセプター、光イメージングプロセスなどの用途で使用される可能性があることを示唆しています .
作用機序
Target of Action
It is known that naphthyridines, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which could potentially be the targets of this compound.
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, such as electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Naphthyridines are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular metabolism and function. In cancer cells, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has been observed to induce apoptosis, thereby inhibiting cell growth .
Molecular Mechanism
At the molecular level, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways . For instance, the compound can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells . Additionally, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to disrupted cellular function .
Metabolic Pathways
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall pharmacological effects . The interaction with cofactors, such as NADPH, is also crucial for the compound’s metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is an important factor in its activity. The compound can localize to specific compartments, such as the nucleus and mitochondria, where it can interact with DNA and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
特性
IUPAC Name |
6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCPVTWTSWNMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1NCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)




![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)
